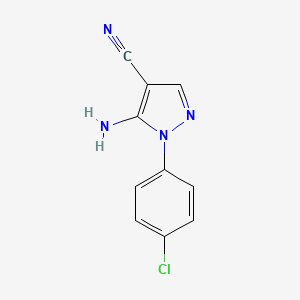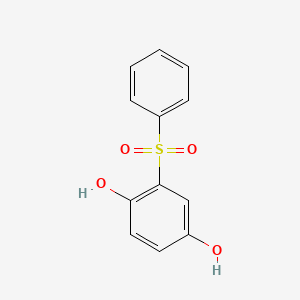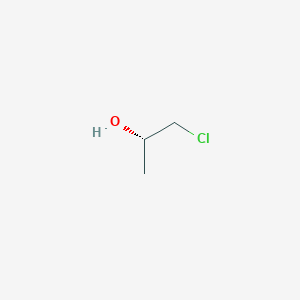![molecular formula C14H14O5 B1348309 2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid CAS No. 35679-94-8](/img/structure/B1348309.png)
2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid
Overview
Description
2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid, or 2-(3,4-dimethyl-2-oxochromen-7-yloxy)propionic acid, is a naturally occurring organic compound belonging to the class of chromenyloxyacids. It is a metabolite of the widely prescribed anti-inflammatory drug, ibuprofen, and is known to have a range of biological activities.
Scientific Research Applications
Antimicrobial Activity
Research has explored the synthesis and antimicrobial activity of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, prepared from related compounds. These derivatives exhibit potential as antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Photochromic Behavior
A study on the crystal structure of photochromism compounds, including a derivative of the mentioned acid, revealed significant differences in their structural and photochromic behaviors. This has implications for their application in materials science, especially in the development of photoresponsive materials (Zou, Huang, Gao, Matsuura, & Meng, 2004).
Synthesis of Novel Compounds
Research on the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with various agents has led to the synthesis of new compounds, showing the versatility of this chemical structure in creating diverse molecular structures (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).
Antibacterial Activity
Another study involved the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. These compounds were anticipated to be screened for their antibacterial activity, highlighting their potential in developing new antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Antineoplastic Activity
A significant research effort focused on the antineoplastic (anti-cancer) activity of certain derivatives. This study synthesized new compounds and evaluated their antineoplastic activities, indicating potential applications in cancer treatment (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).
Detection of Cr3+ Ions
A novel compound was synthesized for the detection of Cr3+ ions, which involved a derivative of the acid . This has applicationsin the field of chemical sensing, especially for the detection of specific metal ions in various environments (Mani, Rajamanikandan, Ravikumar, Pandiyan, Kolandaivel, Ilanchelian, & Rajendran, 2018).
Synthesis of New Organic Compounds
Research has been conducted on the synthesis of new organic compounds using a multicomponent reaction involving a derivative of the acid. This research is significant for expanding the library of organic compounds with potential applications in various fields of chemistry (Komogortsev, Melekhina, & Lichitsky, 2022).
Structural Analysis
Studies have been done on the structural analysis of related compounds, providing insights into the physical and chemical properties of these molecules. This knowledge is vital for the development of new materials and drugs (Elż & Slawomir, 1999).
Chemical Synthesis and Biological Activity
The field of organic synthesis has explored the condensation of related compounds to create chromene derivatives, which are further investigated for their biological activity. This opens avenues for the development of novel therapeutic agents (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).
Medical Applications
Further research into the synthesis of analogs based on 2,2-dimethyl-2H-chromene highlights the potential medical applications of these compounds. The investigation into their structure-activity relationships is crucial for developing effective therapeutic agents (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).
Properties
IUPAC Name |
2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-8(2)14(17)19-12-6-10(4-5-11(7)12)18-9(3)13(15)16/h4-6,9H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPAASQVCHUFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327066 | |
| Record name | 2-[(3,4-dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35679-94-8 | |
| Record name | 2-[(3,4-dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)











